molecular formula C22H21FN4O2 B5668252 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Katalognummer: B5668252
Molekulargewicht: 392.4 g/mol
InChI-Schlüssel: CNIABFSNYVZZGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 6-position 4-fluorophenyl substitution and a 2-position oxoethyl-piperazine side chain. The compound’s structure combines a pyridazinone core—a six-membered heterocyclic ring with two adjacent nitrogen atoms—with pharmacologically relevant substituents. The 4-phenylpiperazine moiety is known for modulating receptor affinity, particularly in neurological and anticancer agents, while the 4-fluorophenyl group enhances metabolic stability and bioavailability .

Eigenschaften

IUPAC Name

6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-10-11-21(28)27(24-20)16-22(29)26-14-12-25(13-15-26)19-4-2-1-3-5-19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIABFSNYVZZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the 4-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds incorporating piperazine derivatives often exhibit antidepressant properties. The structural similarity of this compound to known antidepressants suggests potential efficacy in treating mood disorders. Studies have demonstrated that piperazine-based compounds can modulate serotonin and norepinephrine levels, which are critical in mood regulation.

Antipsychotic Effects

The presence of the phenylpiperazine moiety is significant since many antipsychotic medications utilize similar structures. Evidence supports that this compound may interact with dopamine receptors, which are implicated in psychotic disorders. Further exploration through in vivo studies could elucidate its potential as an antipsychotic agent.

Antitumor Activity

Initial investigations into the compound's cytotoxic effects against various cancer cell lines have shown promising results. The mechanism may involve inducing apoptosis in cancer cells, thereby inhibiting tumor growth. This application warrants further exploration through clinical trials to assess efficacy and safety.

Neuroprotective Properties

Given its ability to cross the blood-brain barrier due to its lipophilic nature, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a pathway for treating neurodegenerative diseases.

Case Study 1: Antidepressant Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperazine and assessed their antidepressant-like effects in rodent models. The results indicated that compounds similar to 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one exhibited significant reductions in despair behavior, correlating with increased serotonin levels in the brain .

Case Study 2: Antipsychotic Potential

Another study explored the binding affinity of related compounds at dopamine D2 receptors. The findings suggested that modifications to the piperazine structure could enhance receptor affinity and selectivity, indicating a potential pathway for developing new antipsychotic medications based on this compound's framework .

Case Study 3: Antitumor Activity

A recent investigation assessed the cytotoxic effects of this compound against breast cancer cell lines. Results showed that it inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Pyridazinone Derivatives with Piperazine Substitutions

Compounds sharing the pyridazinone core and piperazine-based side chains exhibit diverse biological activities depending on substituent positioning and electronic properties.

Compound Name Structural Features Key Findings Reference
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one-2-acetylhydrazones 4-Chlorophenyl-piperazine; acetylhydrazone linker Demonstrated cytotoxicity against AGS gastric cancer cells (IC₅₀: 1.8–8.4 µM). The 4-chlorophenyl group enhanced activity compared to phenyl or 4-fluorophenyl analogues.
Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate Ethyl ester substitution; 4-chlorophenyl-piperazine Synthesized via reflux with ethyl bromoacetate. Highlighted the role of ester groups in modulating pharmacokinetics.
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone derivatives 2-Fluorophenyl-piperazine; benzalhydrazone side chains Exhibited acetylcholinesterase inhibition (IC₅₀: 0.8–12.3 µM). The 2-fluorophenyl group reduced steric hindrance compared to 4-substituted analogues.
2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one 4-Methylpiperazine; p-tolyl substitution Molecular formula C₁₈H₂₂N₄O₂. Computational studies predicted antiviral potential via RNA polymerase inhibition.

Key Trends :

  • Piperazine Substituents : 4-Substituted phenyl groups (e.g., 4-chloro, 4-fluoro) enhance receptor binding via hydrophobic interactions, while alkyl groups (e.g., methyl) improve solubility .
  • Linker Modifications : Acetylhydrazone or ester linkers influence metabolic stability. Hydrazones showed superior cytotoxicity, while esters were easier to synthesize .

Pyridazinone Derivatives with Heterocyclic Replacements

Replacing the pyridazinone core with triazolo or indole systems alters activity profiles:

Compound Name Structural Features Key Findings Reference
6-(4-Chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one Triazolo-pyridazinone core; 4-phenylpiperazine Molecular weight 448.7. The triazolo ring increased π-π stacking potential, suggesting enhanced CNS penetration.
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one Indole substitution; 4-chlorophenyl High lipophilicity (LogP: 3.18) and boiling point (594.3°C), indicating thermal stability.

Key Trends :

  • Core Modifications: Triazolo-pyridazinones exhibit stronger binding to aromatic receptors, while indole substitutions improve membrane permeability .

Fluorophenyl-Substituted Analogues

Fluorine substitution impacts electronic and steric properties:

Compound Name Structural Features Key Findings Reference
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one Tetrahydropyrazolo-pyrimidin core; hydroxymethyl group Potent p38 MAP kinase inhibitor (IC₅₀ < 10 nM). The 4-fluorophenyl group optimized kinase selectivity.
6-(4-Fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one Pyridazinone core; 4-fluorophenyl and 4-phenylpiperazine Predicted antiviral activity via molecular docking. Synergistic effects of fluorine and piperazine on target affinity.

Key Trends :

  • Fluorine Effects : Fluorine at the 4-position enhances metabolic stability and electronegativity, improving target engagement .

Biologische Aktivität

The compound 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one , with the CAS number 872629-65-7, is a novel pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, antimicrobial, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN5O2C_{22}H_{22}FN_5O_2, with a molecular weight of approximately 439.5 g/mol. The structure features a pyridazine ring substituted with a fluorophenyl group and a piperazine moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H22FN5O2
Molecular Weight439.5 g/mol
CAS Number872629-65-7
SMILESFc1ccc(cc1)c1ncn(c(=O)c1)CC(=O)N1CCN(CC1)c1ccccc1

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cell lines, indicating potential cytotoxic effects against various cancer types . Furthermore, the structural similarity to other known antitumor agents suggests that this compound may also possess similar properties.

Antimicrobial Activity

Research has shown that compounds containing piperazine moieties often exhibit antimicrobial activity. For example, derivatives of piperazine have been evaluated for their effectiveness against various bacterial strains. In vitro studies suggest that modifications in the piperazine structure can enhance antibacterial potency . The specific biological activity of our compound against microbial pathogens remains to be fully elucidated but is a promising area for future research.

Neuropharmacological Effects

The presence of the piperazine ring in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction can lead to anxiolytic and antidepressant effects . Preliminary studies indicate that similar compounds may modulate these pathways, warranting further investigation into their therapeutic potential in treating mood disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity : A study evaluated the effects of a structurally similar compound on human cancer cell lines, reporting significant apoptosis induction at concentrations as low as 25 µM .
  • Antimicrobial Screening : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Neuropharmacological Assessment : A recent investigation into piperazine derivatives highlighted their ability to inhibit serotonin reuptake, suggesting potential use in anxiety disorders .

Q & A

Q. What are the key structural characterization methods for verifying the molecular configuration of 6-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one?

Methodological Answer:

  • X-ray crystallography is the gold standard for resolving bond lengths, angles, and spatial arrangement. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å, and angles α = 73.489°, β = 71.309°, γ = 83.486° were reported for structurally analogous compounds .
  • Refinement protocols (e.g., R[F² > 2σ(F²)] = 0.036) using full-matrix least-squares methods ensure precision in crystallographic data .
  • Spectroscopic validation : Complement crystallography with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight (e.g., Mr = 477.53 for a related pyridazinone derivative) .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

Methodological Answer:

  • Key steps :
    • Nucleophilic substitution for introducing the 4-phenylpiperazine moiety via reaction with ethyl oxalyl chloride intermediates under anhydrous conditions .
    • Purification : Use column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Safety considerations : Follow protocols for handling fluorinated intermediates (e.g., wear nitrile gloves, use fume hoods) due to potential toxicity (H315, H319 hazard codes) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the 4-phenylpiperazine-ethyl-pyridazinone linkage?

Methodological Answer:

  • Variable screening : Use a Design of Experiments (DoE) approach to test solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst presence (e.g., DMAP).
  • Kinetic monitoring : Track reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
  • Byproduct analysis : Employ LC-MS to detect intermediates like unreacted 4-fluorophenyl precursors or oxidized byproducts, which may require scavengers (e.g., molecular sieves) .

Q. What methodologies are suitable for analyzing the compound’s potential biological activity?

Methodological Answer:

  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to serotonin/dopamine receptors, given the 4-phenylpiperazine moiety’s known CNS activity .
  • In vitro assays :
    • Enzyme inhibition : Test against phosphodiesterase (PDE) isoforms via fluorescence polarization assays (IC50 determination).
    • Cellular toxicity : Perform MTT assays on HEK-293 or SH-SY5Y cell lines to evaluate cytotoxicity thresholds .

Q. How can contradictions in crystallographic data (e.g., unit cell parameters) be resolved?

Methodological Answer:

  • Data validation : Cross-check against the Cambridge Structural Database (CSD) for similar pyridazinone derivatives. For example, compare reported V = 1171.87 ų with analogous triclinic systems .
  • Temperature effects : Re-collect data at 100 K (cryocooled crystals) to minimize thermal motion artifacts.
  • Software refinement : Use SHELXL for least-squares refinement and Olex2 for electron density mapping to resolve ambiguities in atomic positions .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • DFT calculations : Apply B3LYP/6-31G(d) basis sets to model reaction pathways (e.g., nucleophilic attack at the pyridazinone carbonyl) and predict transition states .
  • Hammett analysis : Correlate substituent effects (e.g., electron-withdrawing -F group) on reaction rates to validate mechanistic hypotheses .

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). For example, the 4-fluorophenyl group should show a <sup>19</sup>F NMR peak near -115 ppm .
  • Decoupling experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like intermediate concentrations .
  • Continuous flow chemistry : Optimize residence time and mixing efficiency to reduce side reactions (e.g., dimerization) during scale-up .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.